tert-butyl N-(1-imino-1-oxo-1lambda6-thietan-3-yl)carbamate tert-butyl N-(1-imino-1-oxo-1lambda6-thietan-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 2173998-78-0
VCID: VC6753977
InChI: InChI=1S/C8H16N2O3S/c1-8(2,3)13-7(11)10-6-4-14(9,12)5-6/h6,9H,4-5H2,1-3H3,(H,10,11)
SMILES: CC(C)(C)OC(=O)NC1CS(=N)(=O)C1
Molecular Formula: C8H16N2O3S
Molecular Weight: 220.29

tert-butyl N-(1-imino-1-oxo-1lambda6-thietan-3-yl)carbamate

CAS No.: 2173998-78-0

Cat. No.: VC6753977

Molecular Formula: C8H16N2O3S

Molecular Weight: 220.29

* For research use only. Not for human or veterinary use.

tert-butyl N-(1-imino-1-oxo-1lambda6-thietan-3-yl)carbamate - 2173998-78-0

Specification

CAS No. 2173998-78-0
Molecular Formula C8H16N2O3S
Molecular Weight 220.29
IUPAC Name tert-butyl N-(1-imino-1-oxothietan-3-yl)carbamate
Standard InChI InChI=1S/C8H16N2O3S/c1-8(2,3)13-7(11)10-6-4-14(9,12)5-6/h6,9H,4-5H2,1-3H3,(H,10,11)
Standard InChI Key ZJYNETQAVQTKMF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CS(=N)(=O)C1

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s IUPAC name, tert-butyl N-(1-imino-1-oxothietan-3-yl)carbamate, reflects its core structure:

  • A thietane ring (a four-membered sulfur-containing heterocycle) substituted at the 3-position with a carbamate group (-OC(=O)NH-).

  • The 1-position of the thietane is functionalized with imino (NH) and oxo (O) groups in a λ⁶-sulfuronium configuration, giving rise to the 1λ⁶-thietan-1-imin-1-yl moiety.

  • The tert-butyl group ((CH₃)₃C-) provides steric bulk, influencing solubility and reactivity .

The SMILES notation (CC(C)(C)OC(=O)NC1CS(=N)(=O)C1) and InChIKey (ZJYNETQAVQTKMF-UHFFFAOYSA-N) further specify connectivity and stereoelectronic features.

Structural Analogs and Derivatives

Comparative analysis with related compounds, such as tert-butyl N-(1-oxo-1λ⁶-thiomorpholin-1-ylidene)carbamate (CAS 2154245-24-4), highlights the role of ring size and substituents in modulating electronic properties. The thietane’s strained four-membered ring confers distinct reactivity compared to six-membered thiomorpholine derivatives .

Synthesis and Preparation

Purification and Characterization

Post-synthesis, purification typically involves column chromatography or recrystallization. Characterization relies on:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm regiochemistry.

  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (220.29 g/mol).

  • X-ray Crystallography: Resolving the λ⁶-sulfur configuration, though no published crystal structures exist for this compound.

Physicochemical Properties

PropertyValue/RangeMethod/Source
Molecular Weight220.29 g/molCalculated
SolubilityNot reportedExperimental data pending
LogP (Partition Coefficient)Estimated 0.48–1.2Computational modeling
pKa~8.5 (amine), ~-3 (sulfoximine)Analog extrapolation

The compound’s low solubility in aqueous media (inferred from analogs) necessitates polar aprotic solvents (e.g., DMF, DMSO) for handling. The Boc group enhances stability toward nucleophiles but is cleavable under acidic conditions .

Hazard CategoryGHS CodePrecautionary Measures
Acute Oral ToxicityH302Avoid ingestion
Skin IrritationH315Wear protective gloves
Eye DamageH319Use safety goggles
Respiratory IrritationH335Use in ventilated areas

Research Gaps and Future Directions

  • Synthetic Optimization: Developing scalable routes with higher yields.

  • Biological Screening: Testing against cancer cell lines, microbial targets, and enzymatic panels.

  • Computational Studies: DFT calculations to predict reactivity and supramolecular interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator